1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a solid with a molecular weight of 126.16 .Scientific Research Applications
Antiviral Activity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one derivatives have been explored for their antiviral activities, particularly against the COVID-19 virus. The compound served as a precursor molecule in the synthesis of novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, which showed promising docking scores against the COVID-19 main protease, a key component in virus propagation (Rashdan et al., 2021).
Structural Analysis
(1H-1,2,4-Triazol-1-yl)methyl 3-(2,4-dichlorophenyl) propanoate, a derivative of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one, has been synthesized and analyzed structurally through methods like IR, 1H NMR, and X-ray diffraction. This provides valuable insight into the molecular structure and potential chemical behavior of these compounds (Shuang-hu, 2014).
Anticancer Activity
Compounds derived from 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one have been investigated for their anticancer activity. Structural and molecular docking studies of a specific derivative indicated its potential interaction with the EGFR kinase domain ATP binding site, suggesting a mechanism for its anticancer activity (Kaczor et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIBEJSJURTLIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566404 |
Source
|
Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
CAS RN |
153334-14-6 |
Source
|
Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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